molecular formula C18H17N5O5S4 B11061768 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazole-6-sulfonamide

Cat. No.: B11061768
M. Wt: 511.6 g/mol
InChI Key: NVHUWGNLGDBGCT-UHFFFAOYSA-N
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Description

N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives.

Preparation Methods

The synthesis of N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The resulting thiadiazole derivatives are then further reacted with various reagents to introduce the desired functional groups.

Industrial production methods typically involve optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The thiadiazole ring allows the compound to cross cellular membranes and bind to active sites on target proteins, thereby inhibiting their function .

This inhibition can disrupt key biological processes, leading to the compound’s observed antimicrobial and anticancer effects. The exact molecular pathways involved vary depending on the specific target and the biological context .

Comparison with Similar Compounds

N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE is unique among thiadiazole derivatives due to its specific combination of functional groups and its resulting chemical properties. Similar compounds include other thiadiazole derivatives, such as 1,3,4-thiadiazole-2-thiol and 1,3,4-thiadiazole-5-carboxylic acid .

These compounds share some common features, such as the thiadiazole ring, but differ in their specific substituents and biological activities. The unique structure of N-(4-{[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)AMINO]SULFONYL}PHENYL)-3-METHYL-2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOLE-6-SULFONAMIDE allows it to interact with a distinct set of molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H17N5O5S4

Molecular Weight

511.6 g/mol

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-methyl-2-oxo-1,3-benzothiazole-6-sulfonamide

InChI

InChI=1S/C18H17N5O5S4/c1-3-16-19-20-17(30-16)22-31(25,26)12-6-4-11(5-7-12)21-32(27,28)13-8-9-14-15(10-13)29-18(24)23(14)2/h4-10,21H,3H2,1-2H3,(H,20,22)

InChI Key

NVHUWGNLGDBGCT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)N(C(=O)S4)C

Origin of Product

United States

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